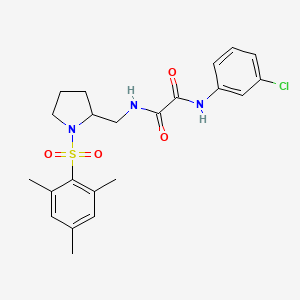

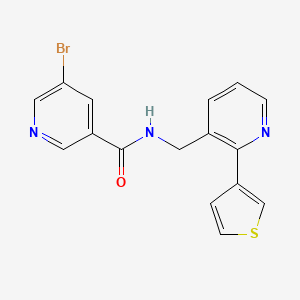

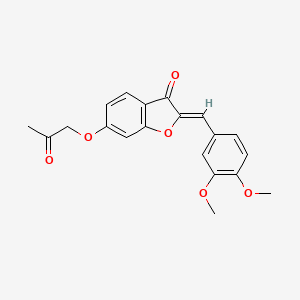

5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinamide derivatives typically involves nucleophilic substitution reactions, condensation, and sometimes specific modifications to introduce substituents like bromo or thiophenyl groups. For example, the synthesis of nicotinamide nucleosides as isosteric and isoelectronic analogs involves condensation of bromopyridine derivatives with specific reagents, demonstrating a method that could be adapted for synthesizing the target compound (Kabat, Pankiewicz, & Watanabe, 1987). Similarly, cyclisation reactions have been utilized to synthesize complex nicotinamide structures, indicating the versatility of approaches available for compound synthesis (Fernandes et al., 2006).

Molecular Structure Analysis

Nicotinamide derivatives often crystallize as planar molecules, with intermolecular hydrogen bonding playing a crucial role in their structural arrangement. The structural analysis of similar compounds shows that these can form almost planar structures, facilitating interactions like hydrogen bonding, which is critical for understanding the molecular structure of the target compound (Jethmalani et al., 1996).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, including oxidative processes and interactions with other compounds to form complex structures. For instance, the interaction of nicotinamide with Cu(II) complexes highlights the reactivity of such compounds under different conditions, revealing insights into possible chemical reactions involving the target compound (Papanikolaou et al., 2006).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and the presence of specific functional groups. Studies on similar compounds provide a basis for predicting the physical properties of the target compound, emphasizing the role of molecular structure in determining these characteristics.

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including acidity, basicity, and reactivity towards various reagents, are crucial for their application in scientific research. The synthesis and characterization of nicotinamide derivatives reveal their potential as intermediates in the synthesis of more complex molecules, indicating the broad scope of chemical properties associated with these compounds (Qi-fan, 2010).

Wissenschaftliche Forschungsanwendungen

Chemical Coordination and Complex Formation

5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide, as a derivative of nicotinamide, may have potential applications in the field of coordination chemistry. Nicotinamide derivatives are known to possess two potential donor sites, the pyridine ring nitrogen and the carbonyl oxygen, allowing them to act as monodentate ligands or bidentate bridging ligands in coordination compounds. This characteristic can lead to the formation of complex structures with metals, potentially resulting in polymeric structures with diverse applications in materials science and catalysis (Ahuja, Singh, & Rai, 1975).

Synthesis and Biological Activity

The compound under discussion could also be involved in the synthesis of heterocyclic compounds, as nicotinamide derivatives are precursors in the synthesis of various biologically active molecules. For example, nicotinamide C-nucleosides have been synthesized and evaluated for their biological activities, indicating that derivatives of nicotinamide could potentially be synthesized for applications in medicinal chemistry, including antitumor, antimicrobial, and antiprotozoal activities (Kabat, Pankiewicz, & Watanabe, 1987).

Antimicrobial Applications

The structural modification of nicotinamide to produce this compound might have implications for developing new antimicrobial agents. Nicotinamide and its derivatives have been explored for their antimicrobial properties, with some showing significant activity against a range of bacterial and fungal species. This suggests potential applications in the design and synthesis of new antimicrobial compounds to address the growing issue of antibiotic resistance (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Zukünftige Richtungen

The compound “5-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide” could potentially be explored for various applications, given its complex structure and potential reactivity. Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its potential uses in various fields .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the reported biological activities of similar compounds, it’s plausible that this compound may exert a range of effects at the molecular and cellular levels, potentially including the inhibition of certain enzymes or receptors, modulation of signal transduction pathways, and alteration of gene expression .

Eigenschaften

IUPAC Name |

5-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3OS/c17-14-6-13(7-18-9-14)16(21)20-8-11-2-1-4-19-15(11)12-3-5-22-10-12/h1-7,9-10H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJHDVYBNDHYFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)

![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)

![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)